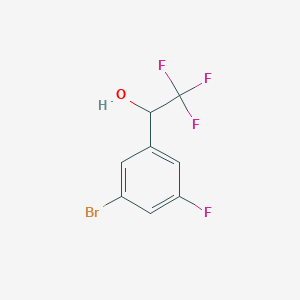

3-Bromo-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Bromo-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol” is a chemical compound with a molecular formula of C8H4BrF3O . It is a derivative of benzaldehyde, which is characterized by a bromine atom at the 3rd position and a trifluoromethyl group at the 5th position .

Synthesis Analysis

The synthesis of this compound could involve the use of 3-(Trifluoromethyl)benzyl bromide . This compound has been used in the preparation of flocoumafen . The synthesis could also involve amination reactions with benzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom at the 3rd position and a trifluoromethyl group at the 5th position . The molecular weight is 253.016 Da and the monoisotopic mass is 251.939758 Da .

Chemical Reactions Analysis

The chemical reactions involving this compound could include free radical bromination, nucleophilic substitution, and oxidation . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.5240 (lit.) and a boiling point of 217-218 °C (lit.) . The density of the compound is 1.565 g/mL at 25 °C (lit.) .

科学研究应用

Use in FDA-Approved Drugs

The trifluoromethyl group, which is present in “3-Bromo-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol”, is a common feature in many FDA-approved drugs . This group has been found to exhibit numerous pharmacological activities . For instance, the trifluoromethyl group is a key component in the synthesis of the drug alpelisib .

Role in Organic Synthesis

“3-Bromo-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol” and similar compounds have been successfully utilized in C–F bond activation in a CF3 group . This includes anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

Preparation of Complex Fluorinated Compounds

α-Trifluoromethylstyrene derivatives, which can be synthesized from “3-Bromo-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . These compounds have attracted much attention from the organic chemistry community .

Antimicrobial Applications

While not directly related to “3-Bromo-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol”, it’s worth noting that similar compounds, such as 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, have demonstrated antimicrobial effects . This suggests potential antimicrobial applications for “3-Bromo-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol” as well.

安全和危害

未来方向

属性

IUPAC Name |

1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRPGOFDEZKCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-OL | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-1-pyrazin-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine](/img/structure/B2460889.png)

![3-[(4-Bromophenyl)sulfonyl]-5-[4-(2,5-dimethylphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2460891.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2460896.png)

![2-chloro-7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2460901.png)

![1-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2460903.png)

![1-[(6-bromonaphthalen-2-yl)oxy]-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol](/img/structure/B2460907.png)

![2-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2460910.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2460912.png)